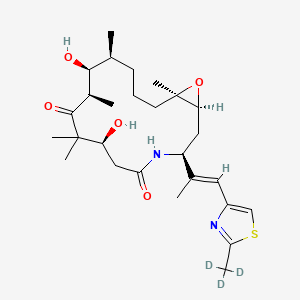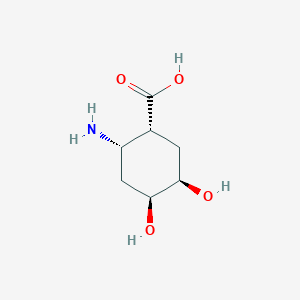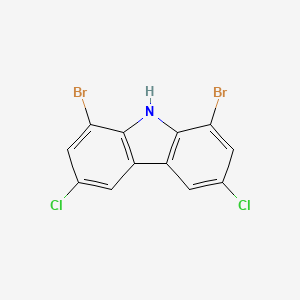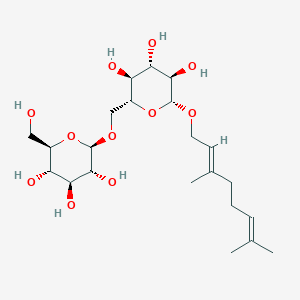
Bisoprolol EP Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bisoprolol EP Impurity D involves several steps. One method includes dissolving Bisoprolol in a solvent, adding alkali and p-methoxybenzyl chloride, and reacting to obtain an intermediate . Another method involves using 4-hydroxybenzylalcohol as a raw material, which undergoes etherification with 2-isopropoxyethanol using ytterbium (III) trifluoromethanesulfonate as a catalyst . These synthetic methodologies are useful for the preparation of related compounds and analogues of Bisoprolol .
Analyse Chemischer Reaktionen
Bisoprolol EP Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bisoprolol EP Impurity D is primarily used in pharmaceutical research. It is useful in product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing, quality control, method validation, and stability studies . It is also used in the identification of unknown impurities and the assessment of genotoxic potential .
Wirkmechanismus
Bisoprolol EP Impurity D, like Bisoprolol, acts by blocking the action of adrenaline on beta-1 receptors. This results in the slowing down of the heart rate and stabilization of heart rhythm . Bisoprolol is a cardioselective beta-1 adrenergic blocking agent that prevents myocardial infarction and heart failure and treats mild to moderate hypertension . It selectively blocks beta-1 adrenergic receptors with little or no effect on beta-2 receptors at doses less than or equal to 20 milligrams .
Vergleich Mit ähnlichen Verbindungen
Bisoprolol EP Impurity D can be compared with other related compounds of Bisoprolol, such as:
Bisoprolol Ph.Eur impurity-C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol)
Bisoprolol Ph.Eur impurity-F: (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol
Bisoprolol Ph.Eur impurity-T: (±) 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde
Bisoprolol Ph.Eur impurity-U: (±) 5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one
These compounds are synthesized using similar methodologies and have their structures well established by modern analytical techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
Eigenschaften
CAS-Nummer |
1225195-71-0 |
|---|---|
Molekularformel |
C26H40N2O5 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxymethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C26H40N2O5/c1-19(2)27-13-23(29)17-32-25-9-5-21(6-10-25)15-31-16-22-7-11-26(12-8-22)33-18-24(30)14-28-20(3)4/h5-12,19-20,23-24,27-30H,13-18H2,1-4H3 |
InChI-Schlüssel |
BYAZPNNCYCDQBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCC2=CC=C(C=C2)OCC(CNC(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)


![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)

